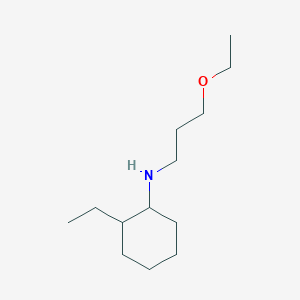
3-amino-N'-hydroxypentanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N’-hydroxypentanimidamide is a chemical compound with the molecular formula C5H13N3O.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N’-hydroxypentanimidamide typically involves the reaction of an amine with an acid chloride or anhydride under controlled conditions. One common method is the use of activated carbodiimides, which facilitate the formation of the amide bond . Another approach involves the use of Grignard reagents or organic lithium reagents to form the desired compound under mild conditions .
Industrial Production Methods
Industrial production of 3-amino-N’-hydroxypentanimidamide may involve continuous flow methods, which allow for the rapid and efficient synthesis of the compound. This method ensures high yields and scalability, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-amino-N’-hydroxypentanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or alkoxides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted amides, amines, and hydroxyl derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-amino-N’-hydroxypentanimidamide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-amino-N’-hydroxypentanimidamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of specific enzymes and the modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-amino-N’-hydroxypentanimidamide include other amide derivatives and hydroxylated amines, such as:
Uniqueness
What sets 3-amino-N’-hydroxypentanimidamide apart from these similar compounds is its unique combination of an amino group and a hydroxyl group attached to the pentanimidamide backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C5H13N3O |
|---|---|
Peso molecular |
131.18 g/mol |
Nombre IUPAC |
3-amino-N'-hydroxypentanimidamide |
InChI |
InChI=1S/C5H13N3O/c1-2-4(6)3-5(7)8-9/h4,9H,2-3,6H2,1H3,(H2,7,8) |
Clave InChI |
DNQNQCLRWRMPES-UHFFFAOYSA-N |
SMILES isomérico |
CCC(C/C(=N/O)/N)N |
SMILES canónico |
CCC(CC(=NO)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


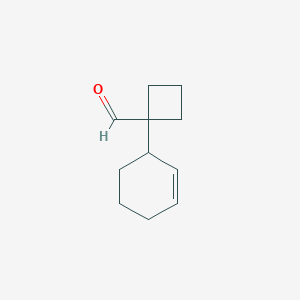


![2-Methyl-1-[(5-methylheptan-3-yl)amino]propan-2-ol](/img/structure/B15272901.png)
![3-Bromo-5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15272906.png)
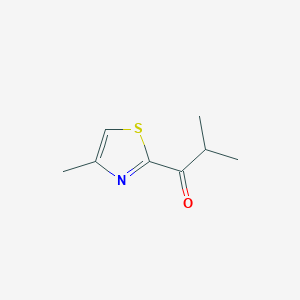
![3-[1-(Aminomethyl)cyclopropoxy]propan-1-ol](/img/structure/B15272930.png)
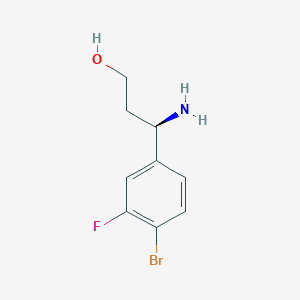

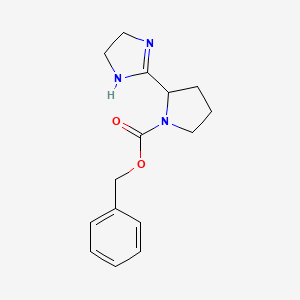
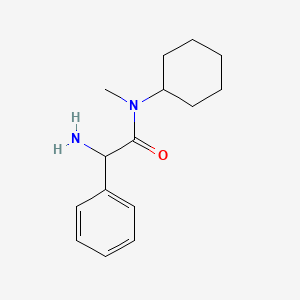
![6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane](/img/structure/B15272955.png)

